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Compound of Interest

Compound Name: Emulphor

Cat. No.: B1232225

For Researchers, Scientists, and Drug Development Professionals

The effective oral delivery of poorly water-soluble drugs remains a significant hurdle in
pharmaceutical development. Two non-ionic surfactants, Emulphor® (a polyoxyethylated
castor oil, also known by the trade name Cremophor® EL) and Tween® 80 (Polysorbate 80),
have emerged as critical tools for formulators to enhance the solubility and subsequent
bioavailability of these challenging compounds. This guide provides an objective comparison of
their performance, supported by experimental data and detailed methodologies, to aid
researchers in the rational selection of an appropriate bioavailability enhancer.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of Emulphor and Tween 80 is
crucial for their effective application in drug formulation. Both are non-ionic surfactants, but they
differ in their chemical composition, which in turn influences their performance characteristics
such as their Hydrophile-Lipophile Balance (HLB).
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Property Emulphor (Cremophor EL) Tween 80 (Polysorbate 80)
) ) Polyoxyethylene (20) sorbitan
Chemical Name Polyoxyethylated Castor Oil
monooleate
CAS Number 61791-12-6 9005-65-6
HLB Value 12-14[1] 15.0[2]
Appearance Pale yellow, oily liquid Amber-colored, viscous liquid

Solubili Soluble in water, ethanol, and Readily soluble in water and
olubility . _
various organic solvents. ethanol.

A complex mixture of
hydrophobic (fatty acid esters
) - of glycerol polyethylene glycol)  Derived from polyethoxylated
Primary Composition » . ) )
and hydrophilic (polyethylene sorbitan and oleic acid.
glycols and glycerol

ethoxylates) components.[3]

Mechanisms of Bioavailability Enhancement

Both Emulphor and Tween 80 employ multiple mechanisms to improve the oral bioavailability
of poorly soluble drugs. These primarily involve enhancing drug solubilization in the
gastrointestinal tract and increasing permeability across the intestinal epithelium.

Micellar Solubilization

Above their critical micelle concentration (CMC), both surfactants self-assemble into spherical
micelles in aqueous environments. The hydrophobic cores of these micelles can encapsulate
lipophilic drug molecules, effectively increasing their concentration in the gastrointestinal fluids
and creating a higher concentration gradient for passive diffusion across the intestinal
membrane.[4]

Inhibition of P-glycoprotein (P-gp) Efflux Pump

P-glycoprotein is an efflux transporter protein expressed on the apical membrane of intestinal
epithelial cells. It actively pumps a wide range of xenobiotics, including many drug molecules,
back into the intestinal lumen, thereby limiting their absorption. Both Tween 80 and Emulphor
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have been shown to inhibit the function of P-gp.[5] This inhibition increases the intracellular
concentration of P-gp substrate drugs, leading to enhanced net absorption.

Intestinal Lumen

Inhibits Intestinal Epithelial Cell Membrane

Efflux P-glycoprotein (P-gp) Efflux Pump

Binds to P-gp

Inside Cell

Passive Diffusion

Click to download full resolution via product page

Mechanism of P-gp Inhibition by Surfactants.

Comparative Performance Data

Direct, head-to-head in vivo comparative studies for a wide range of drugs are limited. The
following tables summarize available data on solubility enhancement and in vivo bioavailability,
providing an indirect comparison of the two surfactants.

Solubility Enhancement
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) Solubility
Concentration
Drug Surfactant Enhancement Reference
(% wiv)
(fold)
Ezetimibe Cremophor EL 1 ~150 [6]
Ezetimibe Tween 80 1 ~120 [6]
- (Reduced
intrinsic
Midazolam Cremophor EL 0.03 [7]
clearance by
~30%)
- (Reduced
) intrinsic
Midazolam Tween 80 0.03 [7]

clearance by
~25%)

Note: The study on midazolam investigated the impact on metabolism (intrinsic clearance),

which can indirectly affect bioavailability. A reduction in clearance can lead to increased

systemic exposure.

In Vivo Bioavailability Enhancement (Indirect
Comparison)
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Oral
Formulation . . L
Drug . Animal Model Bioavailability Reference
Vehicle
(%)
Cremophor
Paclitaxel EL:ethanol Rats <2 [8]
(Taxol®)
~12 (6-fold

) Tween 80-based )
Paclitaxel ] ) Rats increase vs. [8]
mixed micelles
Taxol®)

] AUC increased
o 10% Tween 80 in
Digoxin ] Rats by 61% vs. [9]
ethanol/saline
control

No surfactant
SR13668 ] Rats <1 [10]
(suspension)

PEG400:Labraso
SR13668 Rats ~26 [10]
I® (1:1 viv)

Note: The data for paclitaxel and digoxin with Tween 80 suggest significant bioavailability
enhancement. The commercial formulation of paclitaxel uses Cremophor EL, although its oral
bioavailability is very low. The SR13668 data is included to show the dramatic effect a suitable

vehicle can have on bioavailability.

Experimental Protocols
In Vivo Bioavailability Study (Oral Gavage in Rats)

This protocol outlines a typical procedure for assessing the in vivo oral bioavailability of a drug
formulated with a surfactant.
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Workflow for an In Vivo Bioavailability Study.

Detailed Methodology:

e Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. They should be

acclimatized for at least one week before the experiment.
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Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and
free access to standard chow and water.

Fasting: Rats are fasted overnight (approximately 12-16 hours) before dosing, with continued
access to water.

Formulation Preparation: The test drug is dissolved or suspended in the desired vehicle
(e.g., 10% Tween 80 in saline or a specific concentration of Emulphor in water). The
formulation should be prepared fresh on the day of the experiment.[11]

Dosing: A single oral dose is administered via gavage using a suitable gavage needle (e.g.,
18-gauge for rats). The dosing volume is typically 5-10 mL/kg body weight.[12][13]

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular
vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours
post-dose).

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g.,
heparin or EDTA) and centrifuged to separate the plasma.

Sample Analysis: The concentration of the drug in the plasma samples is quantified using a
validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key
pharmacokinetic parameters, including the area under the curve (AUC), maximum
concentration (Cmax), and time to maximum concentration (Tmax). Absolute bioavailability
(F%) is calculated by comparing the AUC after oral administration to the AUC after
intravenous administration of the drug.

In Vitro Permeability Assay (Caco-2 Cells)

This assay is used to assess the potential of a compound to be a P-gp substrate and the ability
of surfactants to inhibit P-gp mediated efflux.

Detailed Methodology:
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e Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21
days to allow for differentiation and the formation of a confluent monolayer with well-
developed tight junctions.[14]

o Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the
transepithelial electrical resistance (TEER) and by assessing the permeability of a
paracellular marker like Lucifer yellow.[14]

o Transport Studies:

o The test compound is added to either the apical (A) or basolateral (B) chamber of the
Transwell® plate.

o To assess P-gp inhibition, the experiment is repeated in the presence of the surfactant
(e.g., Tween 80 or Emulphor) in the apical chamber. A known P-gp inhibitor like verapamil
can be used as a positive control.[7]

o Samples are taken from the receiver chamber at specific time points.

o Sample Analysis: The concentration of the test compound in the samples is determined by
LC-MS/MS.

o Data Analysis:

o The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral
(A-to-B) and basolateral-to-apical (B-to-A) directions.

o The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater
than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[14]

o A significant reduction in the efflux ratio in the presence of the surfactant indicates its
inhibitory effect on P-gp.

Formulation Considerations

» Toxicity and Hypersensitivity: Cremophor EL has been associated with a higher incidence of
hypersensitivity reactions upon intravenous administration compared to Tween 80.[2] This is
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an important consideration for parenteral formulations and may also be relevant for oral
formulations, especially at high concentrations.

« Stability: Both surfactants can undergo degradation, particularly oxidation, which can be
influenced by factors like light, temperature, and the presence of metal ions.[2] The stability
of the final formulation should be thoroughly evaluated.

o Self-Emulsifying Drug Delivery Systems (SEDDS): Both Emulphor and Tween 80 are key
components in the formulation of SEDDS and self-microemulsifying drug delivery systems
(SMEDDS). These are isotropic mixtures of oils, surfactants, and co-solvents that
spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in
agueous media, such as the gastrointestinal fluids.[4][15][16] The choice between Emulphor
and Tween 80 in a SEDDS formulation will depend on the specific oil phase and the desired
droplet size of the resulting emulsion.

Conclusion

Both Emulphor and Tween 80 are effective non-ionic surfactants for enhancing the oral
bioavailability of poorly soluble drugs. Their primary mechanisms of action involve micellar
solubilization and inhibition of the P-gp efflux pump.

» Tween 80, with its higher HLB value, is generally a very effective emulsifier for oil-in-water
systems and has a well-documented role as a P-gp inhibitor.

o Emulphor (Cremophor EL) also possesses good emulsifying properties and has been
shown to inhibit P-gp. It has a long history of use in pharmaceutical formulations, most
notably in the intravenous formulation of paclitaxel.

The selection between Emulphor and Tween 80 should be made on a case-by-case basis,
considering the physicochemical properties of the drug, the desired formulation type, and
potential toxicity concerns. For oral formulations, both surfactants offer significant potential to
overcome the challenges of poor drug solubility and permeability. It is recommended to perform
initial screening studies to evaluate the solubility enhancement of the target drug in both
surfactants to guide the selection process. Furthermore, for drugs that are known P-gp
substrates, the P-gp inhibitory activity of the chosen surfactant can provide an additional
mechanism for bioavailability enhancement.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://taylorandfrancis.com/knowledge/Engineering_and_technology/Chemical_engineering/Cremophor_EL/
https://www.benchchem.com/product/b1232225?utm_src=pdf-body
https://www.mdpi.com/1999-4923/17/1/63
https://sphinxsai.com/2014/PTVOL6/PT=20(546-568)AJ14.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9176699/
https://www.benchchem.com/product/b1232225?utm_src=pdf-body
https://www.benchchem.com/product/b1232225?utm_src=pdf-body
https://www.benchchem.com/product/b1232225?utm_src=pdf-body
https://www.benchchem.com/product/b1232225?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Co.m.parat.i\./e

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Emulphor vs. Tween 80: A Comprehensive Guide to
Enhancing Drug Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1232225#emulphor-versus-tween-80-for-enhancing-
drug-bioavailability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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